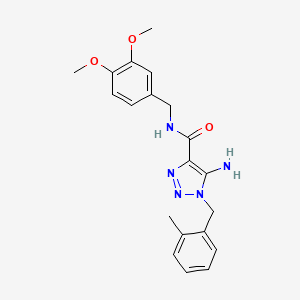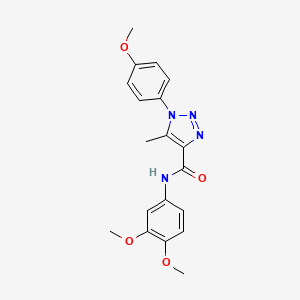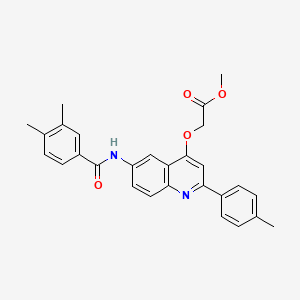![molecular formula C18H13N3O2S B2488528 (E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one CAS No. 301675-33-2](/img/structure/B2488528.png)
(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, utilizing starting materials like thiocarbohydrazide and chloroacetic acid in the presence of catalysts to yield thiazolidin-4-ones with high yields. For instance, Gupta and Chaudhary (2013) describe a green synthesis approach catalyzed by N-Methylpyridinium Tosylate, highlighting the efficient and environmentally friendly methods employed in synthesizing thiazole derivatives (Gupta & Chaudhary, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one" has been elucidated through techniques like X-ray crystallography, revealing complex structures that contribute to their chemical behavior. Barare et al. (2015) provided insight into the molecular structure through X-ray single-crystal data, compared against theoretical calculations, underscoring the intricate nature of these molecules (Barare et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure, enabling a range of chemical reactions. For instance, the synthesis process may involve the reaction of hydrazinecarbothioamide with various reagents to afford new thiazole derivatives, as demonstrated by Gomha and Badrey (2013), showcasing the versatility and reactivity of these compounds (Gomha & Badrey, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play crucial roles in the application of these compounds. Sasagawa et al. (2012) focused on the crystal structure, highlighting how molecular interactions influence the physical properties of compounds with naphthalene moieties (Sasagawa et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the potential applications of these compounds. The reaction with nucleophiles, as explored by Gouhar and Raafat (2015), provides insights into the synthesis of novel compounds with potential anticancer properties, illustrating the chemical versatility of naphthalene derivatives (Gouhar & Raafat, 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives : N-aryl hydrazones and 2,3-disubstituted-4-thiazolidinones, including derivatives of the compound , have been synthesized and characterized. These compounds have shown potential in antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal activities (Nandagokula et al., 2012).
Characterization Techniques : The compound has been a subject of study involving various characterization techniques like NMR, IR, and elemental analysis, providing insights into its molecular structure (Ai, 2008).
Biological and Pharmacological Activities
Antimicrobial and Anticancer Properties : Some derivatives of this compound have shown significant antimicrobial and anticancer activities. These studies provide a foundation for the development of new therapeutic agents (Gomha & Badrey, 2013).
Cytotoxicity and Antiproliferative Activities : Research has indicated the potential cytotoxicity and antiproliferative activities of certain derivatives against various cancer cell lines, highlighting their potential in cancer research (Mansour et al., 2020).
Chemical Applications
Catalysis : The compound has been used in creating catalysts for oxidation reactions. These catalysts have demonstrated improved stability and reusability, making them significant in industrial and laboratory applications (Ghorbanloo & Alamooti, 2017).
Organic Light Emitting Diodes (OLEDs) : Derivatives of this compound have been synthesized and evaluated for use in OLEDs, showing potential in the field of electronics and display technology (García-López et al., 2014).
Sensor Applications
- Selective Fluorescence Sensors : A naphthol derivative of this compound has been developed as a selective fluorescent chemosensor for detecting Al(III) ions. This application is significant in environmental monitoring and analytical chemistry (Xiao et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-12-7-8-14-16(10-12)24-18(19-14)21-20-17-13-5-3-2-4-11(13)6-9-15(17)22/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBXZYNRVPXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)


![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)


![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

